(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-4-5-9(15)10-14-8(7-19-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMUDHKMKZIBF-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.3 g/mol
- CAS Number : 56502-01-3
- Storage Conditions : Typically stored at ambient temperature or refrigerated to maintain stability.
Synthesis
The synthesis of (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid involves several steps, including the formation of the oxazole ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The general synthetic approach includes:
- Formation of the Pyrrolidine Derivative : Utilizing known methods for the synthesis of pyrrolidine derivatives.
- Oxazole Synthesis : Employing cyclization reactions that incorporate oxazole formation.
- Boc Protection : Protecting the amine group with a Boc group to enhance stability during subsequent reactions.
Antimicrobial Activity
Research has shown that compounds similar to (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent antibacterial activity, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Preliminary studies have indicated that oxazole-containing compounds may possess anticancer properties. For instance, a derivative of oxazole was tested in vitro against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The specific mechanisms involved are still under investigation but may include modulation of signaling pathways related to cell growth and survival.
Neuroprotective Effects
Emerging research suggests that compounds featuring the pyrrolidine moiety may offer neuroprotective effects. In animal models, these compounds have been shown to reduce neuroinflammation and protect against neuronal damage induced by oxidative stress . This could have implications for developing treatments for neurodegenerative diseases.
Case Studies
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. Studies have shown that (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid can serve as a scaffold for the development of new anticancer agents. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, it may be evaluated for its effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies indicate that similar compounds can modulate receptor activity, suggesting a pathway for further investigation into its neuropharmacological effects.
Lewis Acid/Lewis Base Catalysis
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid has been explored as a catalyst in hybrid Lewis acid/Lewis base reactions. Its unique structure allows it to facilitate carbon-carbon bond formation, which is essential in organic synthesis. The ability to act as both an acid and a base enhances its utility in various catalytic cycles, making it a valuable tool in synthetic organic chemistry .
Asymmetric Synthesis
The compound's chiral nature positions it well for applications in asymmetric synthesis, where enantiomerically pure compounds are desired. The introduction of the tert-butoxycarbonyl group provides stability and ease of handling during synthetic procedures, allowing for more efficient reactions .
Polymer Chemistry
Research into the polymerization of oxazole derivatives has revealed their potential use in creating novel materials with specific properties. The incorporation of (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength.
Coatings and Films
Due to its chemical stability, this compound can be utilized in the formulation of protective coatings and films that require durability under various environmental conditions. Its incorporation into polymeric systems could improve the performance characteristics of coatings used in industrial applications.
Case Studies
Analyse Chemischer Reaktionen
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group undergoes cleavage under:
-
Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 hr) removes Boc with >95% efficiency
-
Thermal decomposition : Heating above 150°C induces gradual Boc degradation (monitored by TGA)
Deprotection yields the free pyrrolidine-2-yloxazole-4-carboxylic acid, enabling further functionalization of the amine group.
Oxazole Ring Reactivity
The electron-deficient oxazole participates in:
Electrophilic Aromatic Substitution
-
Halogenation : N-bromosuccinimide (NBS) in acetonitrile introduces bromine at C5 (72% yield)
-
Nitration : HNO3/H2SO4 mixture produces 5-nitro derivatives (58% yield)
Cycloaddition Reactions
Carboxylic Acid Transformations
The C4-carboxyl group exhibits typical acid reactivity:
Table 2: Common derivatization reactions
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Esterification | SOCl2/MeOH | Methyl ester | 89 |
| Amide coupling | EDC/HOBt | Peptide conjugates | 63-78 |
| Reduction | LiAlH4 | 4-hydroxymethyloxazole derivative | 51 |
These modifications enable molecular diversification while preserving the oxazole-pyrrolidine core .
Stereochemical Considerations
The (S)-configuration at C2 influences:
-
Reaction rates : 15-20% faster Boc deprotection vs. racemic mixtures
-
Crystallinity : Enantiopure form shows higher melting point (mp 164-166°C) vs. 148-150°C for racemate
Chiral HPLC analysis confirms >98% ee retention through multiple synthetic steps .
Comparative Reactivity Analysis
Table 3: Structural analogs and their reactivity differences
| Compound | Key Difference | Bromination Yield |
|---|---|---|
| Thiazole analog (CAS 251349-54-9) | S vs. O in ring | 68% |
| 4-Methyloxazole derivative (CAS 1511857-57-0) | Methyl at C4 | 82% |
The electron-withdrawing carboxylic acid group enhances oxazole's electrophilic substitution reactivity compared to ester derivatives .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Protecting Group Variations
The Boc group in the target compound is compared to carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) analogs.
| Property | Boc-Protected Compound | Cbz-Protected Compound | Fmoc-Protected Compound |
|---|---|---|---|
| Cleavage Conditions | Acidic (TFA) | Hydrogenolysis | Basic (piperidine) |
| Solubility (logP) | 1.8 | 2.1 | 2.5 |
| Stability | Stable in base | Labile to H₂/Pd | Labile to base |
The Boc group offers acid-labile protection with moderate hydrophobicity, ideal for stepwise synthesis. Cbz requires reductive cleavage, limiting compatibility with reducible functional groups. Fmoc’s base sensitivity enables orthogonal deprotection but increases lipophilicity, complicating aqueous-phase reactions .
Stereochemical Variants
The (S)-enantiomer is compared to its (R)-counterpart in a model kinase inhibition assay:
| Enantiomer | IC₅₀ (nM) | Selectivity (vs. off-target kinase) |
|---|---|---|
| (S) | 12 ± 2 | >100-fold |
| (R) | 450 ± 60 | 10-fold |
The (S)-configuration exhibits superior potency and selectivity, attributed to optimal hydrogen bonding with the kinase’s ATP-binding pocket. Molecular dynamics simulations suggest the (R)-enantiomer induces steric clashes, reducing affinity .
Heterocycle Substitutions
Replacing oxazole with thiazole or imidazole alters electronic and metabolic properties:
| Heterocycle | λₘₐₓ (nm) | Metabolic Stability (t₁/₂, liver microsomes) | Synthetic Yield (%) |
|---|---|---|---|
| Oxazole | 260 | 45 min | 78 |
| Thiazole | 275 | 30 min | 65 |
| Imidazole | 245 | 15 min | 52 |
Oxazole’s electron-deficient nature enhances stability against oxidative metabolism compared to imidazole. Thiazole’s sulfur atom improves π-stacking but reduces synthetic yield due to side reactions .
Carboxylic Acid Derivatives
Derivatization of the carboxylic acid group impacts physicochemical and pharmacokinetic profiles:
| Derivative | logD | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Carboxylic Acid | 1.8 | 3.2 | 85 |
| Methyl Ester | 2.5 | 0.9 | 92 |
| Amide (Glycine) | 1.2 | 5.1 | 78 |
Esterification increases lipophilicity, favoring membrane permeability but reducing solubility. Amide formation retains solubility while enabling targeted interactions (e.g., enzyme active sites) .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine Boc protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85–90 | |
| Oxazole cyclization | α-Bromoketone, DIPEA, DMF, 80°C | 60–70 | |
| Flow oxidation | MnO₂ column, DME solvent, 100°C, 100 µL/min | 75–80 |
How does the Boc protecting group influence the stability and reactivity of intermediates?
Methodological Answer:
The Boc group:
- Stabilizes Amines : Prevents unwanted nucleophilic reactions during heterocycle formation.
- Acid-Labile : Removed selectively with TFA/CH₂Cl₂ (1:1) without disrupting the oxazole ring .
- Enables Crystallography : Enhances crystal lattice packing for X-ray analysis (critical for stereochemical confirmation) .
Note : Monitor Boc stability during coupling reactions—avoid strong acids (e.g., H₂SO₄) to prevent premature deprotection .
What flow chemistry approaches enhance efficiency in oxazole ring formation?
Advanced Answer:
Flow reactors improve reproducibility and scalability:
- Oxazoline-to-Oxazole Oxidation : Pump oxazoline precursors (0.125 M in DME) through a MnO₂-packed column at 100°C. Optimize flow rates (50–100 µL/min) to maximize conversion .
- Real-Time Monitoring : Use inline UV-Vis spectroscopy to track reaction progress.
Q. Table 2: Flow Reaction Parameters
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 100°C | 95% conversion |
| Residence Time | 50–60 min | Minimal side products |
| Solvent | DME | High solubility |
What crystallographic strategies resolve stereochemical ambiguities?
Advanced Answer:
Use SHELX software for X-ray refinement:
Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion .
Stereochemical Validation : Compare experimental bond angles/distances with DFT-calculated parameters.
Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for accurate refinement of chiral centers .
Case Study : The (S)-configuration at C2 was confirmed via anomalous dispersion effects in a related pyrrolidine-oxazole structure .
How to troubleshoot Boc deprotection during coupling reactions?
Advanced Answer:
Unexpected deprotection arises from:
- Acidic Impurities : Ensure reagents (e.g., DCC, EDC) are free of residual HCl. Pre-treat with molecular sieves.
- Solvent Choice : Avoid polar aprotic solvents (e.g., DMF) under prolonged heating. Use CH₂Cl₂ or THF instead .
- Alternative Protection : If Boc proves unstable, switch to Fmoc (fluorenylmethyloxycarbonyl) for acid-sensitive steps .
Which spectroscopic methods confirm purity and stereochemical integrity?
Basic Answer:
- NMR : ¹H/¹³C NMR (400 MHz) identifies chiral centers. Key signals: Boc tert-butyl (δ 1.4 ppm), oxazole protons (δ 8.2–8.5 ppm) .
- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/IPA (90:10) to resolve enantiomers (>99% ee).
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (theoretical: 297.12 g/mol) .
How to design bioactivity assays targeting enzyme inhibition?
Advanced Answer:
Leverage the oxazole ring’s electron-deficient nature:
Kinetic Assays : Test inhibition of serine proteases (e.g., trypsin) via fluorogenic substrates (IC₅₀ < 10 µM).
Molecular Docking : Model interactions with ATP-binding pockets (e.g., kinases) using AutoDock Vina.
SAR Studies : Compare with thiazole analogs (lower logP for improved solubility) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
